

Mass spectrometry of tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

	<i>tert</i> -Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate
Compound Name:	<i>tert</i> -Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate
Cat. No.:	B064304

[Get Quote](#)

An In-Depth Technical Guide to the Mass Spectrometry of **tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate**

Abstract: This technical guide provides a comprehensive examination of the mass spectrometric behavior of **tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate**, a key building block in modern medicinal chemistry. Recognizing the importance of robust analytical methods in drug discovery and development, this document details the principles, experimental protocols, and data interpretation strategies essential for the accurate characterization of this spirocyclic compound. We delve into the rationale for selecting electrospray ionization (ESI), predict the characteristic fragmentation pathways of both the *tert*-butoxycarbonyl (Boc) protecting group and the diazaspiro[5.5]undecane core, and provide a validated, step-by-step LC-MS/MS protocol. This guide is intended for researchers, analytical chemists, and drug development professionals who require a deep, practical understanding of how to analyze this molecule and its analogues, ensuring data integrity and accelerating research timelines.

Introduction to the Analyte: A Chemist's Perspective Chemical Identity and Core Properties

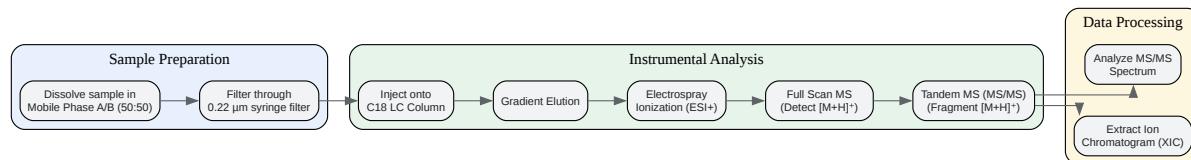
Tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate is a bifunctional organic molecule featuring a rigid spirocyclic scaffold. This structure is of significant interest in drug discovery, as the conformational rigidity imparted by the spiro center can lead to higher binding affinity and

improved pharmacological properties.^[1] The molecule's key features for mass spectrometric analysis are the two basic nitrogen atoms—one a secondary amine and the other protected as a tert-butoxycarbonyl (Boc) carbamate. This Boc group is thermally and acid-labile, a characteristic that heavily influences its mass spectrometric behavior.

Property	Value	Source
Molecular Formula	C ₁₄ H ₂₆ N ₂ O ₂	[2] [3]
Average Molecular Weight	254.37 g/mol	[2] [3]
Monoisotopic Mass	254.199428 Da	[2]
CAS Number	173405-78-2	[2] [3] [4] [5] [6] [7]
Structure		
	tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate	

Significance in Medicinal Chemistry

As a synthetic intermediate, this compound serves as a versatile scaffold for constructing complex molecules.^[5] Its two distinct nitrogen atoms allow for sequential, controlled chemical modifications, making it a valuable component in the synthesis of novel therapeutics. Accurate and reliable mass spectrometric analysis is therefore paramount for reaction monitoring, purity assessment, and structural confirmation throughout the synthetic workflow.


Ionization Strategy: Electrospray Ionization (ESI) Rationale for Positive-Ion ESI

The presence of two nitrogen atoms makes **tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate** an ideal candidate for positive-ion electrospray ionization (+ESI). The fundamental principle of ESI involves the creation of a fine spray of charged droplets from a sample solution, followed by solvent evaporation to yield gas-phase ions. For this analyte, the acidic conditions of a typical reversed-phase chromatography mobile phase (e.g., containing 0.1% formic acid) facilitate the protonation of the basic nitrogen atoms.

The secondary amine at the 9-position is significantly more basic than the nitrogen of the Boc-carbamate at the 3-position, whose basicity is greatly diminished by the electron-withdrawing carbonyl group. Therefore, protonation will occur preferentially at the N9 position, leading to the formation of a stable protonated molecule, $[M+H]^+$, which will be observed at m/z 255.2072.

Workflow for LC-MS Analysis

A typical analytical workflow involves sample preparation, chromatographic separation, ionization, and mass analysis. This systematic approach ensures that the analyte is cleanly introduced into the mass spectrometer, free from interfering matrix components, allowing for unambiguous detection and fragmentation.

[Click to download full resolution via product page](#)

Caption: Standard LC-MS/MS workflow for analysis.

Validated Experimental Protocol

This protocol provides a robust starting point for the analysis of **tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate**. Parameters should be optimized for the specific instrumentation in use.

Sample and Mobile Phase Preparation

- Sample Stock Solution: Accurately weigh ~1 mg of the analyte and dissolve in 1 mL of methanol to create a 1 mg/mL stock solution.

- Working Solution: Dilute the stock solution to a final concentration of 1-10 $\mu\text{g}/\text{mL}$ using a 50:50 mixture of Mobile Phase A and Mobile Phase B.
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Liquid Chromatography (LC) Parameters

- Column: C18, 2.1 x 50 mm, 1.8 μm particle size.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 2 μL .
- Gradient:
 - 0.0 min: 5% B
 - 1.0 min: 5% B
 - 5.0 min: 95% B
 - 6.0 min: 95% B
 - 6.1 min: 5% B
 - 8.0 min: 5% B

Mass Spectrometer (MS) Parameters

- Ionization Mode: ESI Positive.
- Capillary Voltage: 3.5 kV.
- Source Temperature: 120 °C.

- Desolvation Gas (N₂): 800 L/hr at 350 °C.
- Full Scan (MS1) Range: m/z 50 - 500.
- Tandem MS (MS/MS):
 - Precursor Ion: m/z 255.2
 - Collision Gas: Argon.
 - Collision Energy: Ramp from 10-30 eV. This allows for the observation of both low-energy (Boc group) and higher-energy (ring structure) fragmentations.

Fragmentation Analysis and Mechanistic Elucidation

The structural information gleaned from an MS/MS experiment is derived from the predictable fragmentation of the precursor ion. For this analyte, fragmentation is dominated by the labile Boc group and subsequent cleavages of the spirocyclic core.

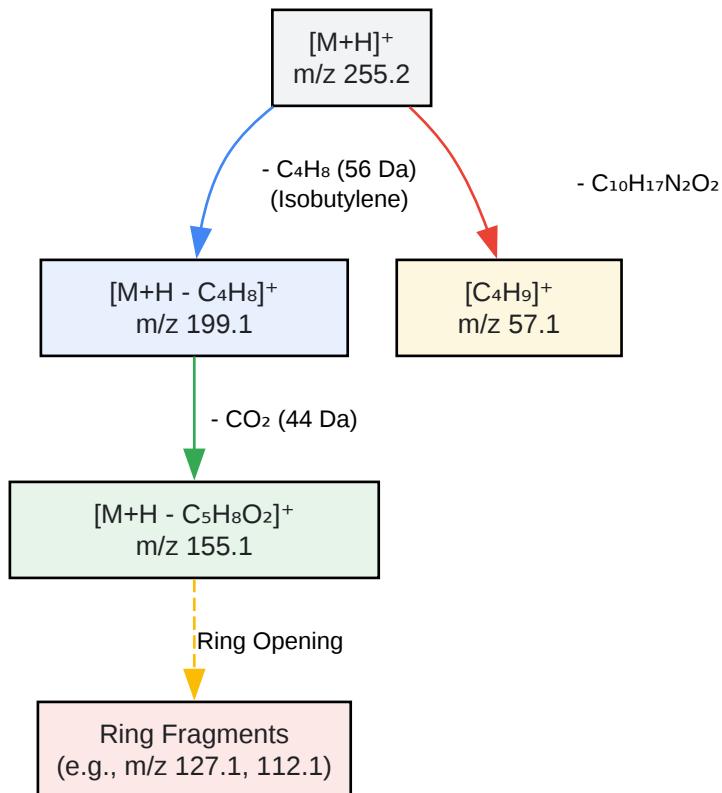
The Protonated Precursor: [M+H]⁺

As established, the primary ion observed in a full scan spectrum will be the protonated molecule at m/z 255.2. This ion is the entry point for all subsequent fragmentation analysis in the MS/MS experiment.

Characteristic Fragmentation of the Boc Group

The Boc protecting group is notoriously fragile under mass spectrometric conditions and serves as a highly diagnostic fragmentation handle. Its cleavage can occur via several well-documented pathways.[\[8\]](#)[\[9\]](#)

- Loss of Isobutylene (C₄H₈): The most common pathway involves a rearrangement reaction that expels a neutral molecule of isobutylene (56.06 Da). This results in a carbamic acid intermediate which may then decarboxylate. The primary fragment observed is from the loss of isobutylene, leading to a prominent ion at m/z 199.1 ([M+H-56]⁺).[\[9\]](#)[\[10\]](#)


- Loss of the tert-butyl cation: Cleavage of the oxygen-tert-butyl bond can generate a tert-butyl cation ($[C_4H_9]^+$) at m/z 57.1.
- Complete Loss of the Boc Group: Subsequent loss of CO_2 (44 Da) from the m/z 199.1 fragment results in the fully deprotected diazaspirocycle ion at m/z 155.1 ($[M+H-100]^+$). This represents the loss of the entire Boc functional group (100.05 Da).

Fragmentation of the Diazaspiro[5.5]undecane Core

Following the initial, low-energy losses from the Boc group, higher collision energies will induce fragmentation of the more stable spirocyclic backbone. These pathways are characteristic of piperidine-like ring systems and generally involve alpha-cleavage (cleavage of the C-C bond adjacent to a nitrogen atom) or other ring-opening mechanisms.^[11] Starting from the deprotected ion at m/z 155.1, one can expect losses of ethylene (C_2H_4 , 28 Da) or propyl (C_3H_5N , 55 Da) fragments as the rings cleave.

Proposed Fragmentation Scheme

The following diagram illustrates the most probable fragmentation cascade for the $[M+H]^+$ ion of **tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate**.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate | C14H26N2O2 | CID 15296367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. 173405-78-2|tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate|BLD Pharm [bldpharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 173405-78-2 | tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate | Amides | Ambeed.com [ambeed.com]
- 7. Tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate-Sense Chemicals (Shanghai) Co., Ltd. [sensechemicals.com]
- 8. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Mass spectrometry of tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b064304#mass-spectrometry-of-tert-butyl-3-9-diazaspiro-5-5-undecane-3-carboxylate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com